![molecular formula C7H4BrFN2S B2878185 5-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 1427383-09-2](/img/structure/B2878185.png)

5-Bromo-4-fluorobenzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 1427383-09-2 . It has a molecular weight of 247.09 and its IUPAC name is this compound .

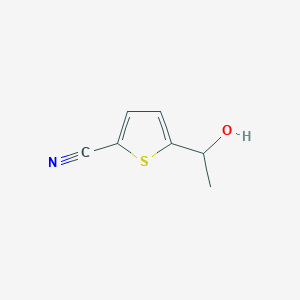

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFN2S . The structure of the compound is planar, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at refrigerator temperatures . Unfortunately, specific information about its density, melting point, boiling point, and flash point is not available .Aplicaciones Científicas De Investigación

Micellar-Catalysed Reactions and Analytical Applications

Micellar-catalysed reactions involving amino compounds and their analytical applications have been explored, demonstrating the utility of surfactants like cetyltrimethylammonium bromide in enhancing reaction rates even below critical micelle concentration. This phenomenon allows for the kinetic-potentiometric determination of specific amines and surfactants in pharmaceutical formulations, highlighting a potential area of application for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine-related compounds in analytical chemistry (Athanasiou-Malaki & Koupparis, 1989).

Anticancer Agent Synthesis

The synthesis of new benzothiazole acylhydrazones as anticancer agents showcases the role of benzothiazole derivatives, including those related to this compound, in medicinal chemistry. These compounds exhibit potential anticancer activity by undergoing various synthetic pathways to target specific cancer cell lines, indicating their significance in developing novel anticancer therapies (Osmaniye et al., 2018).

Noncovalent Interactions in Drug Design

The investigation of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural features with this compound, provides insights into the role of such interactions in drug design. The study emphasizes the importance of hydrogen bonding and other noncovalent interactions in stabilizing drug molecules, which is crucial for the development of pharmaceuticals with enhanced efficacy and stability (El-Emam et al., 2020).

Amino Acid Prodrugs of Antitumor Benzothiazoles

Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the therapeutic potential of benzothiazole derivatives, related to this compound, in treating cancer. These studies show how modifications to the benzothiazole nucleus and conjugation with amino acids can improve the solubility, stability, and efficacy of anticancer agents, offering insights into the design of more effective cancer treatments (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activity of Derivatives

The synthesis and evaluation of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities demonstrate the potential of this compound derivatives in addressing microbial resistance. These compounds exhibit significant antimicrobial properties, suggesting their applicability in developing new antimicrobial agents (Bayrak et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit significant activity against various biological targets .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways .

Result of Action

Related compounds have been shown to exhibit significant biological activities .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

5-bromo-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXCVPDDCLOKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)N)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)

![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide](/img/structure/B2878119.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)